(4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride
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Overview
Description
(4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyrrolidin-2-one core, substituted with ethoxyphenyl, phenyl, and piperazine-1-carbonyl groups, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidin-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the ethoxyphenyl and phenyl groups through electrophilic aromatic substitution or other suitable methods.
Piperazine-1-carbonyl Group Addition: This step may involve amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the ethoxy group to form corresponding aldehydes or acids.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, (4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride may be investigated for its potential therapeutic properties, including its ability to act as a drug candidate for various diseases.
Industry
In industrial applications, this compound may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.
Signal Transduction Modulation: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-5-(4-methoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one
- (4R,5S)-5-(4-chlorophenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one
Uniqueness
The uniqueness of (4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
38327-22-9 |
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Molecular Formula |
C23H28ClN3O3 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C23H27N3O3.ClH/c1-2-29-19-10-8-17(9-11-19)22-20(23(28)25-14-12-24-13-15-25)16-21(27)26(22)18-6-4-3-5-7-18;/h3-11,20,22,24H,2,12-16H2,1H3;1H/t20-,22-;/m1./s1 |
InChI Key |
OQHQTNNFTBXQPU-BNBNXSKYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H]2[C@@H](CC(=O)N2C3=CC=CC=C3)C(=O)N4CCNCC4.Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(CC(=O)N2C3=CC=CC=C3)C(=O)N4CCNCC4.Cl |
Origin of Product |
United States |
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